![molecular formula C20H14N4O3S B2500071 (E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide CAS No. 383895-97-4](/img/structure/B2500071.png)
(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a useful research compound. Its molecular formula is C20H14N4O3S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Agents : Narayana et al. (2004) synthesized various thiazole derivatives, including compounds similar to the one , and evaluated them for their antifungal activity. This study contributes to the understanding of the potential use of these compounds as antifungal agents (Narayana et al., 2004).
Novel Ring Transformations : Kalogirou et al. (2021) explored the synthesis and chemistry of benzothiadiazines and related transformations, providing insights into the diverse chemical behaviors of these compounds, including those structurally related to the compound (Kalogirou et al., 2021).
Antibacterial Agents : Palkar et al. (2017) designed and synthesized novel analogs with benzothiazole components, showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in antibacterial applications (Palkar et al., 2017).
Anti-Inflammatory Applications : Lynch et al. (2006) reported on the synthesis and activity of benzamide derivatives with anti-inflammatory properties, based on thiazole and thiazoline. This research underscores the therapeutic potential of such compounds in inflammation control (Lynch et al., 2006).
Antimicrobial and Anti-Proliferative Activities : Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole, demonstrating significant antimicrobial and antiproliferative activities, suggesting their use in treating infections and cancer (Mansour et al., 2020).
Selective Detection of Cysteine : Asaithambi et al. (2021) developed a novel fluorescent probe based on a similar structure for the selective detection of cysteine, highlighting its potential application in biochemical analysis and diagnostics (Asaithambi et al., 2021).
Anticancer Evaluation : Ravinaik et al. (2021) synthesized benzamide derivatives with anticancer activity, demonstrating their potential as effective treatments against various cancer types (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c21-8-14(9-23-15-4-1-12(2-5-15)19(22)25)20-24-16(10-28-20)13-3-6-17-18(7-13)27-11-26-17/h1-7,9-10,23H,11H2,(H2,22,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPUFCZYHUBJI-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)
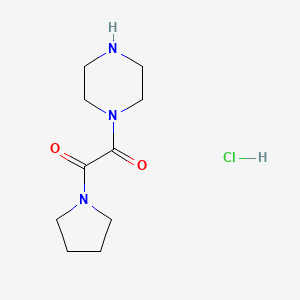
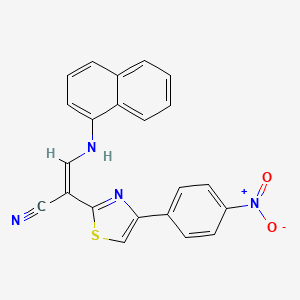
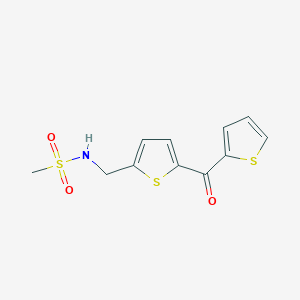
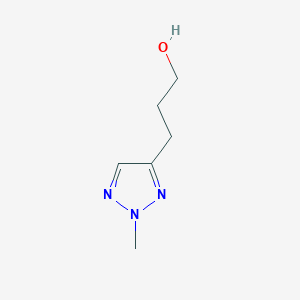
![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)
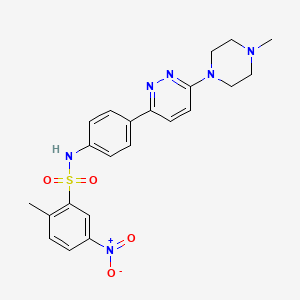
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)
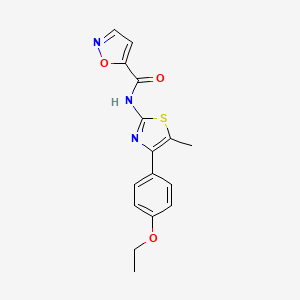
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)